2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate
Description
2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(2)12-22-17(21)18-15-9-5-4-8-14(15)16(20)19-10-6-3-7-11-19/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRCEQMEGPEQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate typically involves the reaction of 2-methylpropyl chloroformate with N-[2-(piperidine-1-carbonyl)phenyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 2-methylpropanol and N-[2-(piperidine-1-carbonyl)phenyl]amine.
Oxidation: Piperidinone derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate involves its interaction with biological targets through the carbamate and piperidine moieties. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The piperidine ring can interact with various receptors in the central nervous system, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(piperidine-1-carbonyl)phenyl]carbamate: Lacks the 2-methylpropyl group, which may affect its pharmacokinetic properties.
2-methylpropyl N-[2-(morpholine-1-carbonyl)phenyl]carbamate: Contains a morpholine ring instead of a piperidine ring, which may alter its biological activity.
Uniqueness
2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate is unique due to the combination of the 2-methylpropyl group and the piperidine ring. This combination provides a balance of hydrophobic and hydrophilic properties, enhancing its potential as a pharmacological agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
